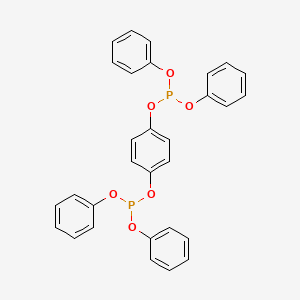
Benzene-1,4-diyl tetraphenyl bis(phosphite)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-diyl tetraphenyl bis(phosphite) is an organophosphorus compound characterized by the presence of two phosphite groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diyl tetraphenyl bis(phosphite) typically involves the reaction of tetraphenyl phosphite with a benzene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of benzene-1,4-diyl tetraphenyl bis(phosphite) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent concentration. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,4-diyl tetraphenyl bis(phosphite) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphite groups to phosphine groups.
Substitution: The aromatic benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene-1,4-diyl tetraphenyl bis(phosphite) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of benzene-1,4-diyl tetraphenyl bis(phosphite) involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The compound’s phosphite groups are key to its reactivity, allowing it to interact with a wide range of molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraphenyl Dipropyleneglycol Diphosphite
- Oxybis(propane-1,2-diyl) tetraphenyl bis(phosphite)
Uniqueness
Benzene-1,4-diyl tetraphenyl bis(phosphite) is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and coordination chemistry .
Propiedades
Número CAS |
59732-24-0 |
|---|---|
Fórmula molecular |
C30H24O6P2 |
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
(4-diphenoxyphosphanyloxyphenyl) diphenyl phosphite |
InChI |
InChI=1S/C30H24O6P2/c1-5-13-25(14-6-1)31-37(32-26-15-7-2-8-16-26)35-29-21-23-30(24-22-29)36-38(33-27-17-9-3-10-18-27)34-28-19-11-4-12-20-28/h1-24H |
Clave InChI |
RXIKTDTWFCVSDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=C(C=C3)OP(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
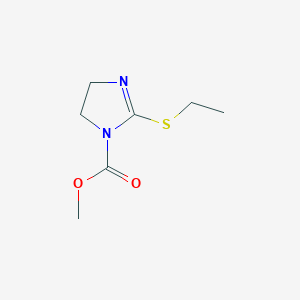
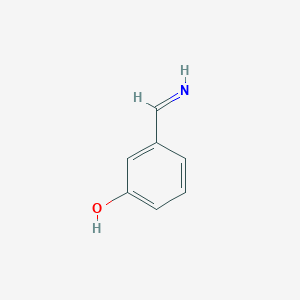

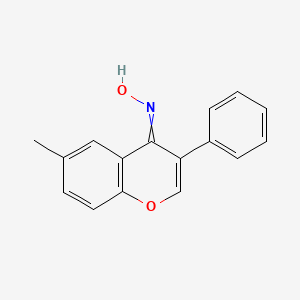


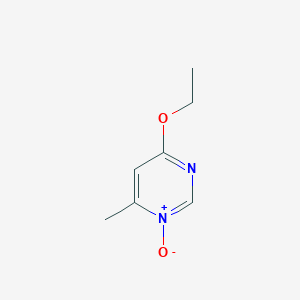
![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)



